![molecular formula C22H21NO5S B285009 4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate, commonly known as DAN, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in gene expression and regulation.
作用機序
DAN works by binding to the active site of histone deacetylase, preventing it from removing acetyl groups from histone proteins. This results in increased acetylation of histones, which leads to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
DAN has been shown to have a variety of biochemical and physiological effects. It can induce differentiation and apoptosis in cancer cells, as well as promote neuroprotection and synaptic plasticity in the brain. It has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using DAN in lab experiments is its potency as a histone deacetylase inhibitor. This allows for lower concentrations to be used, reducing the risk of non-specific effects. However, DAN can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DAN. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of DAN and its effects on gene expression and regulation.
In conclusion, DAN is a valuable tool in scientific research for studying the role of histone deacetylase in gene expression and regulation. Its potency as a histone deacetylase inhibitor and its variety of biochemical and physiological effects make it a promising candidate for future research in cancer treatment and neurodegenerative diseases.
合成法
DAN can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylsulfonyl chloride with 1-naphthol to form 2,4-dimethylphenylsulfonate-1-naphthol. This compound is then reacted with acetic anhydride to form DAN.
科学的研究の応用
DAN is used in scientific research as a tool to study the role of histone deacetylase in gene expression and regulation. Histone deacetylase inhibitors have been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
特性
分子式 |
C22H21NO5S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
[4-[acetyl-(2,4-dimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H21NO5S/c1-14-9-12-22(15(2)13-14)29(26,27)23(16(3)24)20-10-11-21(28-17(4)25)19-8-6-5-7-18(19)20/h5-13H,1-4H3 |
InChIキー |
BDZBCVXSVFSCLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
溶解性 |
4.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


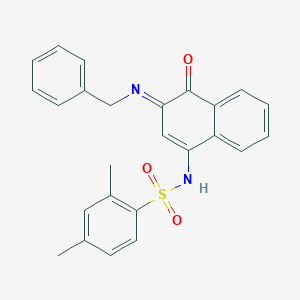
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
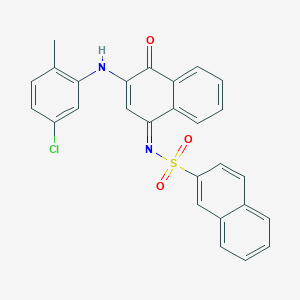

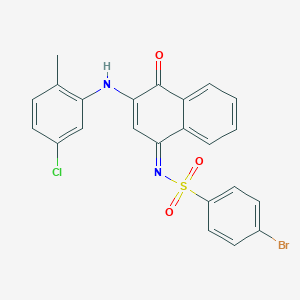
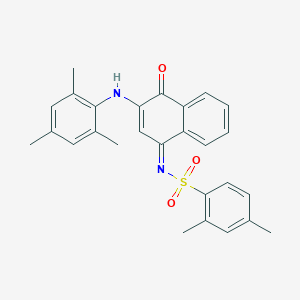
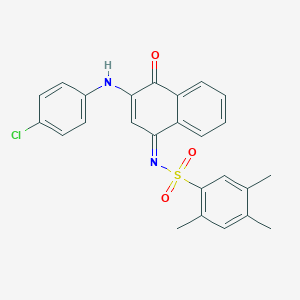
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)
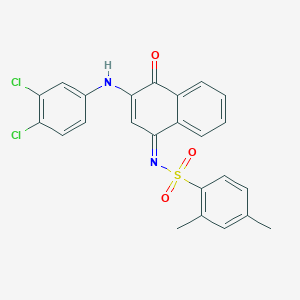
![N-(4-chlorobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B284945.png)
![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
